molecular formula C23H24ClN3O2 B12088739 Benzenamine, 4,4'-[(4-chloro-3-nitrophenyl)methylene]bis[N,N-dimethyl- CAS No. 256925-04-9

Benzenamine, 4,4'-[(4-chloro-3-nitrophenyl)methylene]bis[N,N-dimethyl-

Cat. No.: B12088739
CAS No.: 256925-04-9
M. Wt: 409.9 g/mol
InChI Key: ACFFZMSJFUBOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Methylenebis[N,N-dimethylaniline] , has the chemical formula C₁₇H₂₂N₂ . It consists of two aromatic rings connected by a methylene bridge, with methyl groups attached to the nitrogen atoms. This compound finds applications in various fields due to its unique structure and properties .

Preparation Methods

a. Synthetic Routes

The synthesis of 4,4’-Methylenebis[N,N-dimethylaniline] involves condensation reactions. One common method is the reaction between 4-chloro-3-nitrobenzaldehyde and N,N-dimethylaniline . The aldehyde reacts with the amine, forming the desired compound. The reaction typically occurs under acidic conditions.

b. Industrial Production

In industry, this compound is produced via the Mannich reaction , where formaldehyde, dimethylaniline, and paraformaldehyde react to yield the target compound. The Mannich reaction is catalyzed by acid or base and occurs at elevated temperatures.

Chemical Reactions Analysis

4,4’-Methylenebis[N,N-dimethylaniline] undergoes several reactions:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group yields the corresponding amino compound.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions (e.g., halogenation, nitration).

Common reagents include strong acids (for condensation), reducing agents (such as iron and hydrochloric acid), and halogens (for substitution). Major products include derivatives with modified functional groups.

Scientific Research Applications

This compound plays a crucial role in:

Mechanism of Action

The exact mechanism remains an active area of research. its reactivity and structural features suggest potential interactions with cellular components, including enzymes and receptors.

Comparison with Similar Compounds

4,4’-Methylenebis[N,N-dimethylaniline] stands out due to its unique combination of aromatic rings, methyl groups, and the methylene bridge. Similar compounds include 4,4’-methylenebis(aniline) and 4,4’-methylenebis(N,N-dimethylbenzenamine) .

Properties

CAS No.

256925-04-9

Molecular Formula

C23H24ClN3O2

Molecular Weight

409.9 g/mol

IUPAC Name

4-[(4-chloro-3-nitrophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C23H24ClN3O2/c1-25(2)19-10-5-16(6-11-19)23(17-7-12-20(13-8-17)26(3)4)18-9-14-21(24)22(15-18)27(28)29/h5-15,23H,1-4H3

InChI Key

ACFFZMSJFUBOCZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.